N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methylsulfonylpropanamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization to form the pyrrolidinone ring
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidinone ring are believed to play key roles in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide include other fluorophenyl-substituted pyrrolidinones and sulfonamide derivatives. Examples include:
- N-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide
- N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological and chemical properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability and bioavailability.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-10(23(3,21)22)14(19)17(2)13-8-9-18(15(13)20)12-7-5-4-6-11(12)16/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYBMRXXUVBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1=O)C2=CC=CC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.